molecular formula C22H15N3O3 B361941 7-Methyl-1,2-di(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886142-48-9

7-Methyl-1,2-di(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B361941
CAS RN: 886142-48-9
M. Wt: 369.4g/mol
InChI Key: NBTCVPMNKGRHDX-UHFFFAOYSA-N
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Description

Pyridine and pyrrole are common structures found in many biologically active compounds . Pyridine is a six-membered ring with one nitrogen atom and pyrrole is a five-membered ring with one nitrogen atom . Both of these structures are aromatic and contribute to the stability of the molecules they are part of.


Synthesis Analysis

The synthesis of similar compounds often involves the annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods . A preparative procedure for the synthesis of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine has been described .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the assembly of pyrimido[1,2-a]indole and indolo[1,2-a]quinazoline ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve their stability due to their aromatic nature . For example, 1,3-Di(2-pyridyl)-1,3-propanedione has a melting point of 104-109 °C .

Future Directions

The future directions of research into similar compounds often involve exploring the skeleton of these compounds to its maximum potential against several diseases or disorders .

properties

IUPAC Name

7-methyl-1,2-dipyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3/c1-13-8-9-16-14(12-13)20(26)18-19(15-6-2-4-10-23-15)25(22(27)21(18)28-16)17-7-3-5-11-24-17/h2-12,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTCVPMNKGRHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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